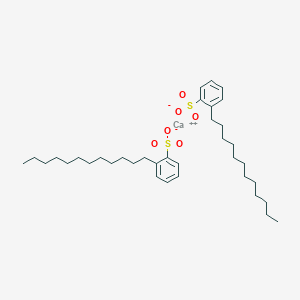
Inositol 1,4-bisphosphate 5-phosphorothioate
Overview
Description
Inositol 1,4-bisphosphate 5-phosphorothioate is a synthetic analogue of inositol phosphates, which are important signaling molecules in biological systems. This compound is particularly notable for its resistance to phosphatase enzymes, making it a valuable tool in biochemical research. Inositol phosphates play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inositol 1,4-bisphosphate 5-phosphorothioate involves a combination of phosphorus(III) and phosphorus(V) chemistry. A key step in the synthesis is the deprotection of the 2,2,2-trichloroethyl group, which is achieved using specific deprotection methods . The process typically involves the following steps:
- Protection of hydroxyl groups on the inositol ring.
- Introduction of phosphate groups at the 1 and 4 positions.
- Incorporation of the phosphorothioate group at the 5 position.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Inositol 1,4-bisphosphate 5-phosphorothioate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorothioate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as dithiothreitol can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiophosphate derivative.
Scientific Research Applications
Inositol 1,4-bisphosphate 5-phosphorothioate has several scientific research applications:
Biochemistry: Used as a tool to study phosphatase-resistant signaling pathways.
Cell Biology: Helps in understanding the role of inositol phosphates in cellular processes such as apoptosis and cell proliferation.
Medicine: Potential therapeutic applications in diseases where inositol phosphate signaling is disrupted.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of inositol 1,4-bisphosphate 5-phosphorothioate involves its interaction with specific molecular targets in the cell. It acts as a second messenger, binding to receptors and enzymes involved in signal transduction pathways. This binding can lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions such as calcium release, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Inositol 1,4,5-trisphosphate: Another important signaling molecule involved in calcium release.
Inositol hexakisphosphate: Known for its role in phosphate storage and signaling.
Inositol 1,3,4,5-tetrakisphosphate: Involved in various cellular processes, including signal transduction.
Uniqueness: Inositol 1,4-bisphosphate 5-phosphorothioate is unique due to its resistance to phosphatase enzymes, which makes it a valuable tool for studying phosphatase-resistant signaling pathways. This property distinguishes it from other inositol phosphates that are more susceptible to enzymatic degradation .
Properties
IUPAC Name |
[(1S,2S,3R,4S,5S,6R)-2-dihydroxyphosphinothioyloxy-3,5,6-trihydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O14P3S/c7-1-2(8)5(19-22(13,14)15)6(20-23(16,17)24)3(9)4(1)18-21(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,24)/t1-,2+,3+,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCNLOBKKFKWLA-HOZKJCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O14P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151508 | |
| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116778-73-5 | |
| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116778735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)




